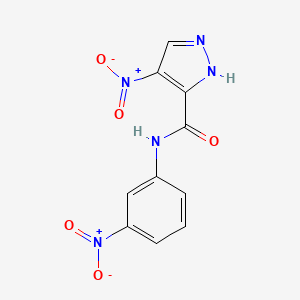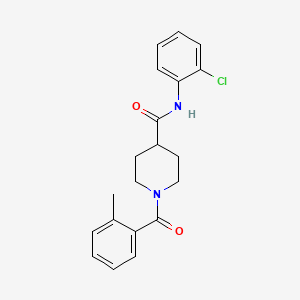
4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide
説明
The compound 4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide belongs to a class of chemicals known for their varied biological activities and chemical properties. This category includes pyrazole derivatives, which are known for their significance in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide, often involves multi-step chemical reactions starting from simple precursors. A typical synthesis approach may involve the reaction of nitrophenyl-based compounds with appropriate pyrazole scaffolds under controlled conditions to introduce the nitro and carboxamide functionalities (Ahsan et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives features a pyrazole core substituted with various functional groups, including nitro and carboxamide moieties. X-ray crystallography and spectroscopic methods, such as NMR and IR, are commonly used to determine the precise molecular geometry, confirming the planarity or three-dimensional conformation of the molecule and the nature of its substituents (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, influenced by their functional groups. The nitro group, for instance, can undergo reduction reactions, while the carboxamide group may participate in condensation reactions. The chemical reactivity is further explored through synthetic modifications, leading to a wide array of potential biological activities (Zhu et al., 2014).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are determined by the molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications. Pyrazole derivatives' physical properties are often characterized using techniques like differential scanning calorimetry (DSC) and single-crystal X-ray diffraction (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).
科学的研究の応用
Synthesis and Cytotoxic Evaluation
A novel series of pyrazole analogues, including structures related to 4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide, was synthesized and evaluated for their cytotoxicity against breast cancer cell lines. One particular compound showed promising results comparable to the standard drug adriamycin, indicating the potential of these compounds in cancer research (Ahsan et al., 2018).
特性
IUPAC Name |
4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O5/c16-10(9-8(15(19)20)5-11-13-9)12-6-2-1-3-7(4-6)14(17)18/h1-5H,(H,11,13)(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFWGZZUWCCPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide](/img/structure/B4623384.png)
![N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623386.png)
![1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide](/img/structure/B4623406.png)
![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)


![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)
![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)

![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)

![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)
